molecular formula C13H14N2O3 B13256040 Ethyl 2-(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetate

Ethyl 2-(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetate

Cat. No.: B13256040
M. Wt: 246.26 g/mol
InChI Key: LPHPRFWRENKRAQ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetate typically involves the reaction of ethyl acetoacetate with phenylhydrazine. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring. The general reaction conditions include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Temperature: Reflux conditions (around 70-80°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Nucleophiles: Amines, alcohols, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.

Scientific Research Applications

Ethyl 2-(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory, analgesic, and antimicrobial agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary based on the specific application and derivative of the compound.

Comparison with Similar Compounds

Ethyl 2-(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetate can be compared with other pyrazole derivatives, such as:

    1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and antipyretic properties.

    3,5-Dimethylpyrazole: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

    4-Aminoantipyrine: Utilized in biochemical assays and as an analgesic.

The uniqueness of this compound lies in its specific structural features and the versatility of its applications in various fields.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 2-(3-oxo-2-phenyl-1H-pyrazol-4-yl)acetate

InChI

InChI=1S/C13H14N2O3/c1-2-18-12(16)8-10-9-14-15(13(10)17)11-6-4-3-5-7-11/h3-7,9,14H,2,8H2,1H3

InChI Key

LPHPRFWRENKRAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNN(C1=O)C2=CC=CC=C2

Origin of Product

United States

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